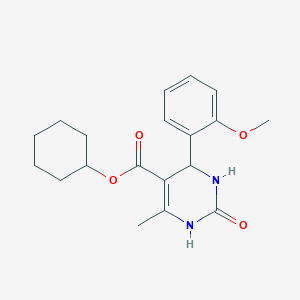
3-(benzyloxy)-1-(4-chlorobenzyl)-2-methyl-4(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Benzyloxy)-1-(4-chlorobenzyl)-2-methyl-4(1H)-pyridinone (BCMP) is an organic compound with a variety of applications in the field of medicinal chemistry. BCMP is a versatile compound, with potential for use in a wide range of applications, from medicinal chemistry to drug development. BCMP is an important building block in the synthesis of many pharmaceuticals, as well as in the research and development of new drugs. BCMP is also used in the synthesis of many other compounds, such as dyes, fragrances, and pigments.
Scientific Research Applications
Alzheimer's Therapy
3-(Benzyloxy)-1-(4-chlorobenzyl)-2-methyl-4(1H)-pyridinone, a derivative of 3-hydroxy-4-pyridinone, has shown potential as a therapeutic agent in neurodegenerative diseases like Alzheimer's. These molecules, designed to sequester, redistribute, or remove metal ions, are attractive due to their multifunctional nature and target specificity. Their framework demonstrates low toxicity, antioxidant properties, and various other functions such as antibacterial and analgesic effects (Scott et al., 2011).
Synthesis and Structural Studies
The compound has been involved in studies exploring the synthesis of functionalized pyridines and their reactions. These studies contribute to understanding the physical and structural properties of 3-hydroxy-4-pyridinone derivatives, which can be essential for developing new pharmaceuticals and materials (Mekheimer et al., 1997), (Nelson et al., 1988).
HIV Treatment
Research has also highlighted its potential in HIV treatment. Pyridinone derivatives, including 3-(Benzyloxy)-1-(4-chlorobenzyl)-2-methyl-4(1H)-pyridinone, have been identified as specific inhibitors of the HIV-1 reverse transcriptase enzyme. These findings are significant in the development of HIV treatments (Goldman et al., 1991).
Pharmaceutical Impurities Identification
The compound has also been studied in the context of identifying impurities in drug substances. Such research is crucial for ensuring the safety and efficacy of pharmaceuticals (Prabhu et al., 1993).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-methyl-3-phenylmethoxypyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-15-20(24-14-17-5-3-2-4-6-17)19(23)11-12-22(15)13-16-7-9-18(21)10-8-16/h2-12H,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKKUQDLTQXTDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)Cl)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-1-(4-chlorobenzyl)-2-methyl-4(1H)-pyridinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2380093.png)
![(4Z)-1-(6-chloropyridin-2-yl)-4-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2380094.png)


![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2380102.png)
![1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2380104.png)
![(E)-N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2380105.png)
![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2380106.png)
![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2380107.png)
![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2380108.png)

![2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2380111.png)